5-Hexynal, 6-(trimethylsilyl)-
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Overview
Description
5-Hexynal, 6-(trimethylsilyl)- is an organic compound characterized by the presence of a hexynal group and a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly in the formation of complex molecular structures. The trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynal, 6-(trimethylsilyl)- typically involves the reaction of 5-hexynal with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of 5-Hexynal, 6-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Hexynal, 6-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Hexynal, 6-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hexynal, 6-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The aldehyde group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
5-Hexyn-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
5-Hexynoic acid: Contains a carboxylic acid group instead of an aldehyde group.
6-Iodo-1-hexyne: Contains an iodine atom instead of a trimethylsilyl group.
Uniqueness
5-Hexynal, 6-(trimethylsilyl)- is unique due to the presence of both the hexynal and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications. The trimethylsilyl group provides steric hindrance, protecting the molecule from unwanted reactions, while the hexynal group allows for further functionalization .
Properties
CAS No. |
117948-96-6 |
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Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
6-trimethylsilylhex-5-ynal |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8-10/h8H,4-6H2,1-3H3 |
InChI Key |
FAIYYPQDKWHVLL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCC=O |
Origin of Product |
United States |
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